molecular formula C20H32O4 B12615587 (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate CAS No. 906465-19-8

(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate

Cat. No.: B12615587
CAS No.: 906465-19-8
M. Wt: 336.5 g/mol
InChI Key: GVYIBCHMUBJSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate is a chemical compound with the molecular formula C19H30O4 It is known for its unique structure, which includes a phenolic group and a long aliphatic chain

Properties

CAS No.

906465-19-8

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate

InChI

InChI=1S/C20H32O4/c1-16(2)10-8-6-4-5-7-9-11-20(22)24-15-17-12-13-18(21)19(14-17)23-3/h12-14,16,21H,4-11,15H2,1-3H3

InChI Key

GVYIBCHMUBJSKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate typically involves esterification reactions. One common method is the reaction of (4-Hydroxy-3-methoxyphenyl)methanol with 10-methylundecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.

Biology

In biological research, this compound is studied for its potential antioxidant properties. The phenolic group is known to scavenge free radicals, making it a candidate for developing new antioxidant agents.

Medicine

In medicine, (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate is investigated for its potential therapeutic effects. Its antioxidant properties may contribute to the development of new drugs for treating oxidative stress-related diseases.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate primarily involves its antioxidant activity. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This activity is mediated through molecular pathways that involve the stabilization of free radicals and the prevention of chain reactions that lead to cellular damage.

Comparison with Similar Compounds

Similar Compounds

    Methyl 10-methylundecanoate: A similar compound with a shorter aliphatic chain.

    (4-Hydroxy-3-methoxyphenyl)methyl undecanoate: A compound with a similar phenolic group but different aliphatic chain length.

Uniqueness

(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate is unique due to its specific combination of a phenolic group and a long aliphatic chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications that require both hydrophilic and hydrophobic characteristics.

Biological Activity

(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H36O3
  • Molecular Weight : 304.49 g/mol
  • CAS Number : 906465-19-8

Antimicrobial Properties

Research indicates that (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Effects

The compound has shown potential in anticancer research, particularly in inhibiting the proliferation of cancer cells. Studies have reported that it can induce apoptosis in several cancer cell lines, including breast and prostate cancer cells. This effect is believed to be mediated through the activation of intrinsic apoptotic pathways.

Anti-inflammatory Activity

There is evidence supporting the anti-inflammatory properties of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages. This action may involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses.

The biological activities of (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate can be attributed to its interaction with various molecular targets:

  • Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, causing structural destabilization.
  • Apoptosis Induction : The compound activates caspases and mitochondrial pathways leading to programmed cell death.
  • Cytokine Modulation : It inhibits the expression of pro-inflammatory cytokines through transcriptional regulation.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialBroad-spectrumCell membrane disruption
AnticancerEffective in vitroInduction of apoptosis
Anti-inflammatorySignificant reductionInhibition of NF-κB signaling

Case Studies

  • Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial potential.
  • Anticancer Research : In a recent study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.
  • Inflammation Model : An animal model assessing the anti-inflammatory effects demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, with a reduction percentage comparable to standard anti-inflammatory drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.